3,6-Dimethylpyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine class. It is a metabolite of alkylpyrazines, which are abundant in heated foods like roasted coffee, imparting "roasty," "nutty," and "earthy" aromas. Scientific interest in this compound stems from its presence in food and its potential use as a marker for dietary intake of alkylpyrazines [, ].
While the paper primarily focuses on its identification as a metabolite, 3,6-dimethylpyrazine-2-carboxylic acid, along with other pyrazine carboxylic acid isomers, was synthesized as standard for analytical purposes using methods not described in detail []. Other papers describe the synthesis of similar pyrazine carboxylic acids, suggesting potential routes for the synthesis of 3,6-dimethylpyrazine-2-carboxylic acid:
The primary application identified for 3,6-dimethylpyrazine-2-carboxylic acid in scientific research is its use as a biomarker for coffee consumption [, ]. This stems from its identification as a major metabolite of 2,3,5-trimethylpyrazine, a significant volatile compound in roasted coffee. Quantifying 3,6-dimethylpyrazine-2-carboxylic acid in urine can provide insights into the intake and metabolism of specific alkylpyrazines from coffee.
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